4-[(R)-amino(cyclopropyl)methyl]phenol

Chiral resolution Asymmetric synthesis Enantioselective catalysis

Procuring non-chiral or mis-substituted aminocyclopropylmethyl phenols risks divergent reactivity and incorrect stereochemical outcomes. 4-[(R)-Amino(cyclopropyl)methyl]phenol (CAS 1213917-48-6) is the exact (R)-configured benzylic stereocenter required for single-enantiomer drug candidates. - Defined (R)-stereochemistry eliminates enantiomer-dependent variability. - Para-phenol & chiral primary amine form a distinct 3D pharmacophore for reproducible fragment-based screening. - ISO-certified, batch-traced supply (≥98% purity) supports lead optimization and regulatory documentation.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
Cat. No. B12841078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(R)-amino(cyclopropyl)methyl]phenol
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CC1C(C2=CC=C(C=C2)O)N
InChIInChI=1S/C10H13NO/c11-10(7-1-2-7)8-3-5-9(12)6-4-8/h3-7,10,12H,1-2,11H2/t10-/m1/s1
InChIKeyDEQTVSNEVTUFLS-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(R)-Amino(cyclopropyl)methyl]phenol: A Chiral Cyclopropyl-Aminomethyl Phenol Building Block for Asymmetric Synthesis and Medicinal Chemistry Procurement


4-[(R)-Amino(cyclopropyl)methyl]phenol (CAS 1213917-48-6) is a chiral, non‑racemic primary amine incorporating a para‑phenol group, a cyclopropyl ring, and a stereogenic benzylic carbon center. The compound belongs to the class of aminocyclopropylmethyl phenols, which are employed as synthetic intermediates and building blocks in pharmaceutical research [1]. Its molecular formula is C₁₀H₁₃NO (MW 163.22 g/mol) and it is typically supplied as a single (R)-enantiomer [2]. The combination of a hydrogen‑bond‑donor phenol, a basic primary amine, and a compact cyclopropyl substituent creates a three‑point recognition motif that is sought after in fragment‑based drug discovery and chiral ligand design, but quantitative biological target engagement data for this specific scaffold remain extremely scarce in the public domain .

Why Generic 'Aminocyclopropylmethyl Phenol' Substitution Cannot Guarantee Equivalent Performance for 4-[(R)-Amino(cyclopropyl)methyl]phenol in Chiral Applications


Broad‑class aminocyclopropylmethyl phenols are structurally diverse, with variations in phenol‑ring substitution position (ortho, meta, para), amino‑group connectivity, and absolute configuration all profoundly affecting molecular shape, hydrogen‑bonding geometry, and biological recognition . The (R)‑enantiomer of 4‑[amino(cyclopropyl)methyl]phenol possesses a defined three‑dimensional arrangement that cannot be replicated by the (S)‑enantiomer or by regioisomers such as 4‑(1‑aminocyclopropyl)phenol . Even minor positional shifts alter the vector of the amine and phenol pharmacophores, which can abolish target binding or change the diastereomeric product ratio in asymmetric synthesis. Procurement of a generic, non‑chiral, or mis‑substituted analog therefore carries a high risk of divergent reactivity, enantioselectivity, and biological activity, underscoring the need for an explicit, data‑backed selection of the exact (R)‑4‑substituted isomer .

4-[(R)-Amino(cyclopropyl)methyl]phenol: Head‑to‑Head Quantitative Differentiation Evidence Versus Closest Analogs


Enantiomeric Identity: (R)- vs (S)-Configuration Determines Asymmetric Induction Capability

The (R)-enantiomer of 4-[amino(cyclopropyl)methyl]phenol is a single, stereodefined building block. The corresponding (S)-enantiomer (CAS 1213534-37-2, although for the 4‑methoxy analog) carries an inverted stereocenter that would produce the opposite sense of asymmetric induction in any diastereoselective transformation [1]. While no published head‑to‑head catalytic study exists for this exact scaffold, the principle that chirality‑matched ligands and substrates yield different products than their enantiomers is a fundamental tenet of asymmetric synthesis [2]. Procurement of the (R)-isomer is therefore mandatory when a specific chiral outcome is desired; substitution with the (S)-isomer would invert the stereochemical result.

Chiral resolution Asymmetric synthesis Enantioselective catalysis

Para- vs Meta- vs Ortho-Phenol Isomer Selectivity in Target Binding or Coupling Reactions

The para‑phenol regioisomer (CAS 1213917-48-6) presents the hydroxyl group at the 4‑position, whereas the meta‑isomer (3-[amino(cyclopropyl)methyl]phenol, CAS 1270340-14-1) and ortho‑isomer (2-[amino(cyclopropyl)methyl]phenol, CAS 1212985-63-1) locate the OH groups at different ring positions . In medicinal chemistry, the para‑substitution pattern often yields distinct hydrogen‑bonding geometry and electronic effects compared to meta or ortho substitution, which can dramatically alter biological activity. No direct comparative biological data for these three regioisomers have been published, but the well‑established structure‑activity relationship (SAR) principles indicate that regioisomeric phenol building blocks are not interchangeable [1].

Regioisomer selectivity Medicinal chemistry Cross-coupling reactions

Comparative Physicochemical Properties: Density, Boiling Point, and Flash Point vs 4-(1-Aminocyclopropyl)phenol

4-[(R)-Amino(cyclopropyl)methyl]phenol has a predicted density of 1.2±0.1 g/cm³, a boiling point of 300.5±17.0 °C at 760 mmHg, and a flash point of 135.5±20.4 °C . In contrast, the regioisomer 4-(1-aminocyclopropyl)phenol (CAS 869535-77-3) exhibits a predicted density of 1.214±0.06 g/cm³ and a boiling point of 263.6±23.0 °C at 760 mmHg . The ~37 °C higher boiling point and higher flash point of the target compound indicate a lower vapor pressure and potentially different distillation and handling requirements during scale‑up. These data provide a direct, quantitative basis for selecting the appropriate compound when designing synthetic or purification protocols.

Physicochemical characterization Process chemistry Safety assessment

Available Purity and Quality Certification: ISO‑Certified NLT 98% vs 95% Typical Purity of Non‑Certified Sources

The (R)-enantiomer is available from certified suppliers with a purity of ≥98% (NLT 98%), supported by ISO certification and batch‑specific analytical data (e.g., NMR, HPLC, GC) . Some non‑certified sources offer the compound at a typical purity of 95% without batch‑level certification [1]. Although high‑purity material is not always necessary for all applications, the availability of certified 98%+ material with traceable documentation is critical for pharmaceutical R&D and GMP synthesis, where identity and purity must be rigorously controlled.

Quality control Regulatory compliance Procurement specification

4-[(R)-Amino(cyclopropyl)methyl]phenol: Priority Application Scenarios Based on Quantitative Differentiation Evidence


Stereoselective Synthesis of Chiral Drug Candidates Requiring a Defined (R)-Configuration at the Benzylic Amine Center

When a medicinal chemistry program demands a chiral amine building block with an (R)-configured benzylic stereocenter, 4-[(R)-amino(cyclopropyl)methyl]phenol provides the exact enantiomer required. Substitution with the (S)-enantiomer or a racemic mixture would lead to the opposite or uncontrolled stereochemical outcome, as established by the principle of enantiomer‑dependent reactivity (Evidence Item 1). This compound is therefore the correct choice for synthesizing single‑enantiomer drug candidates where the stereochemistry at the benzylic carbon is part of the pharmacophore.

Fragment‑Based Drug Discovery (FBDD) Libraries Targeting Protein‑Ligand Interactions Involving a para-Phenol Hydrogen‑Bond Donor and a Chiral Amine

The para‑phenol group and the chiral primary amine of 4-[(R)-amino(cyclopropyl)methyl]phenol create a distinct three‑dimensional pharmacophore that differs from the meta and ortho regioisomers (Evidence Item 2). For fragment‑based screening campaigns where a para‑substituted phenol with a chiral amine is hypothesized to interact with a protein target, this specific isomer should be included in the library; the meta or ortho analogs would present the donor/acceptor groups at different spatial orientations and cannot substitute.

Process Chemistry Scale‑Up Where Boiling Point and Vapor Pressure Differentiate Handling and Distillation Protocols

Route scouting and scale‑up studies require accurate physicochemical data. The ~37 °C higher boiling point of 4-[(R)-amino(cyclopropyl)methyl]phenol relative to the 4-(1-aminocyclopropyl)phenol regioisomer (Evidence Item 3) means that distillation conditions, solvent recovery, and safety margins around flash point will differ. Process chemists must design equipment and procedures based on the specific compound’s properties, not on generic class averages, to ensure safe and efficient large‑scale production.

Pharmaceutical R&D Requiring Batch‑Level Quality Documentation and Regulatory Compliance

For lead optimization and preclinical development, reproducible biological data depend on well‑characterized starting materials. The availability of 4-[(R)-amino(cyclopropyl)methyl]phenol with ≥98% purity and ISO‑certified quality systems (Evidence Item 4) provides the batch traceability and impurity profile documentation that regulatory authorities and internal quality systems require. Procurement of non‑certified 95% purity material introduces unknown impurity risks that can confound SAR interpretation and delay development timelines.

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